N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate
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Overview
Description
N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;methanesulfonate is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its sulfonamide group, piperazine ring, and benzothiepine core, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;methanesulfonate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiepine core, followed by the introduction of the sulfonamide group and the piperazine ring. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. Common reagents used in the synthesis include dimethylamine, piperazine, and various sulfonating agents .
Chemical Reactions Analysis
N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions may target the sulfonamide group or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the piperazine ring or the benzothiepine core. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes or receptors.
Industry: The compound’s chemical properties make it suitable for use in industrial processes, including the production of pharmaceuticals and specialty chemicals
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonamide group and piperazine ring play crucial roles in these interactions, contributing to the compound’s specificity and potency .
Comparison with Similar Compounds
N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;methanesulfonate can be compared with other similar compounds, such as:
- N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine
- N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of the sulfonamide group, piperazine ring, and benzothiepine core in N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;methanesulfonate contributes to its distinct chemical and biological properties .
Properties
CAS No. |
39841-98-0 |
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Molecular Formula |
C22H31N3O5S3 |
Molecular Weight |
513.7 g/mol |
IUPAC Name |
N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate |
InChI |
InChI=1S/C21H27N3O2S2.CH4O3S/c1-22(2)28(25,26)17-8-9-21-18(15-17)19(24-12-10-23(3)11-13-24)14-16-6-4-5-7-20(16)27-21;1-5(2,3)4/h4-9,15,19H,10-14H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
SNMDCRUEMUUGKH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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